(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-7-11(2)19-16(18-10)21-15(17)20-14-8-12-5-3-4-6-13(12)9-14/h3-7,14H,8-9H2,1-2H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMMRVYVSHFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CC3=CC=CC=C3C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine typically involves the condensation of 2-amino-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects . Molecular docking studies have shown that the compound can interact with various drug targets, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
(CAS: 896653-33-1)
This compound is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl core linked via an imino bridge to an indan-2-ylamino group.
Key Structural Features :
- Pyrimidine Core : The 4,6-dimethylpyrimidin-2-yl group provides a planar aromatic system conducive to π-π stacking and hydrogen bonding.
- Imino Bridge: Enhances conformational flexibility and metal-chelating capacity.
Structural Analogues with Pyrimidine Cores
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bioactivity : The naphthol derivative () exhibits antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), while bis-pyrimidine amines (e.g., ECH-99) are intermediates for anticancer agents targeting STAT3 .
- Chelation Potential: Compounds with imino bridges (e.g., the target compound and naphthol analog) show enhanced metal-binding capacity, as demonstrated by their iron and zinc chelates ().
Key Differences :
- The target compound and naphthol analog use straightforward Schiff base condensation, whereas ECH-99 requires guanidine intermediates and ketone coupling .
- Aryl-substituted pyrimidines (e.g., AA2) often employ cross-coupling reactions, reflecting their complexity .
Antimicrobial Activity :
- The naphthol derivative () and its metal chelates (Fe³⁺, Zn²⁺) show broad-spectrum antimicrobial activity, with Zn chelates outperforming free ligands (MIC: 6.25 µg/mL vs. 12.5 µg/mL) .
- The target compound’s indane moiety may enhance membrane penetration but requires empirical validation.
Kinase Inhibition :
Biological Activity
The compound (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 285.36 g/mol. The structure includes a pyrimidine ring and an indan moiety, which are known to influence biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone in the presence of a catalyst. The process yields a Schiff base that can be further characterized using spectroscopic methods.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds inhibit bacterial growth by interfering with essential biochemical functions necessary for survival . Specifically, this compound has demonstrated promising bactericidal and fungicidal properties through molecular docking studies .
Antitumor Activity
In vitro assays have indicated that certain derivatives of this compound can inhibit human cancer cell lines, including myelodysplastic syndrome cells. These compounds often induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents . The mechanism involves the modulation of histone deacetylases (HDACs), leading to increased acetylation of histones, which is associated with gene expression regulation involved in tumor suppression .
Antioxidant Effects
Compounds related to this compound have also been reported to exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to their overall therapeutic potential .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
